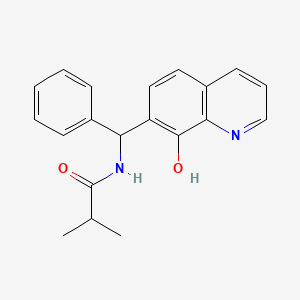
N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide is a compound that belongs to the class of 8-hydroxyquinoline derivatives. These compounds are known for their diverse biological activities and metal chelation properties. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide typically involves a Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 8-hydroxyquinoline, benzaldehyde, and 2-methylpropanamide under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinone derivatives, while reduction of the amide group can yield amines.
科学的研究の応用
N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its metal chelation properties.
Medicine: It has potential therapeutic applications in the treatment of neuroparalytic diseases caused by botulinum neurotoxins.
Industry: The compound can be used in the development of new materials with specific metal-binding properties.
作用機序
The mechanism of action of N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide involves its ability to chelate metal ions. The 8-hydroxyquinoline moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. In the case of botulinum neurotoxins, the compound inhibits the catalytic activity by binding to the active site of the enzyme, preventing it from cleaving its substrate .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal chelation properties.
2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid: A derivative with similar biological activities.
5-Carboxy-8-hydroxyquinoline: Another derivative with broad-ranging biological activities.
Uniqueness
N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide is unique due to its specific structure, which combines the 8-hydroxyquinoline moiety with a phenylmethyl and 2-methylpropanamide group. This unique structure enhances its metal chelation properties and its ability to inhibit the catalytic activity of botulinum neurotoxins, making it a promising candidate for therapeutic applications.
特性
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)20(24)22-17(14-7-4-3-5-8-14)16-11-10-15-9-6-12-21-18(15)19(16)23/h3-13,17,23H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFNEQMOESZSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974678 |
Source


|
| Record name | N-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]-2-methylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5925-62-2 |
Source


|
| Record name | N-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]-2-methylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














